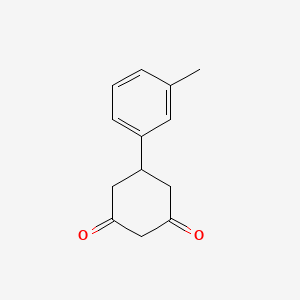

5-(3-Methylphenyl)cyclohexane-1,3-dione

Beschreibung

BenchChem offers high-quality 5-(3-Methylphenyl)cyclohexane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Methylphenyl)cyclohexane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-(3-methylphenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-9-3-2-4-10(5-9)11-6-12(14)8-13(15)7-11/h2-5,11H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVNVCYTGLOTGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CC(=O)CC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Architecture and Synthetic Utility of 5-(3-Methylphenyl)cyclohexane-1,3-dione

[1]

Executive Summary & Structural Logic

5-(3-Methylphenyl)cyclohexane-1,3-dione (CAS: 762243-26-5) represents a critical scaffold in the synthesis of bioactive resorcinols, cannabinoids, and agrochemicals.[1] Structurally, it bridges the gap between lipophilic aromatics and polar, reactive 1,3-dicarbonyl systems.

For the drug development scientist, this molecule is not merely a target but a divergent intermediate . Its value lies in the C2-position's high acidity (

Physicochemical Profile: The Tautomeric Equilibrium

Understanding the reactivity of 5-(3-methylphenyl)cyclohexane-1,3-dione requires mastering its tautomeric nature.[1] Unlike simple ketones, this molecule exists in a dynamic equilibrium between its diketo and enol forms.

Acidity and Solubility

-

Acidity: The protons at the C2 position (flanked by two carbonyls) are highly acidic, with a

comparable to acetic acid. This allows for facile deprotonation by weak bases (e.g., carbonates, alkoxides). -

Solubility:

-

Aqueous Base: Highly soluble (forms the stable enolate anion).

-

Organic Solvents: Soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in alcohols and chlorinated solvents.

-

Water: Poor solubility in neutral/acidic aqueous media.[1]

-

Tautomerism Visualization

The molecule predominantly adopts the mono-enol form in solution, stabilized by an intramolecular hydrogen bond.[1] This dictates that electrophiles often attack at C2 (C-alkylation) or O (O-alkylation), depending on solvent polarity and cation hardness.[1]

Figure 1: The tautomeric triad defining the reactivity of 5-aryl-1,3-cyclohexanediones.

Synthetic Pathways

The most robust synthesis for 5-aryl-1,3-cyclohexanediones involves the Michael addition of a malonate ester to an

Synthesis Logic

-

Precursor Formation: Condensation of 3-methylbenzaldehyde with acetone yields the enone.[1]

-

Michael Addition: Diethyl malonate attacks the enone.[1]

-

Cyclization: Intramolecular Claisen condensation closes the ring.[1]

-

Decarboxylation: Hydrolysis and heat remove the ester group to yield the target dione.

Detailed Experimental Protocol: Synthesis from 3-Methylbenzaldehyde

Objective: Preparation of 5-(3-methylphenyl)cyclohexane-1,3-dione.

Reagents:

-

3-Methylbenzaldehyde (1.0 eq)[1]

-

Diethyl malonate (1.2 eq)[1]

-

Sodium ethoxide (2.5 eq)[1]

-

Ethanol (anhydrous)[1]

-

NaOH (aq), HCl (conc)

Step-by-Step Methodology:

-

Enone Synthesis (Aldol Condensation):

-

Dissolve 3-methylbenzaldehyde (100 mmol) in acetone (50 mL).

-

Add 10% NaOH (10 mL) dropwise at 0°C. Stir at RT for 4 hours.

-

Neutralize, extract with EtOAc, and concentrate to obtain 4-(3-methylphenyl)but-3-en-2-one.[1]

-

-

Michael Addition & Cyclization:

-

Prepare a solution of sodium ethoxide (250 mmol) in anhydrous ethanol (100 mL).

-

Add diethyl malonate (120 mmol) and stir for 30 min to generate the sodiomalonate.

-

Add the crude enone (from step 1) slowly. Reflux the mixture for 4-6 hours. Mechanism: The enolate attacks the

-carbon of the enone, followed by ring closure.

-

-

Hydrolysis & Decarboxylation:

-

Add 20% aqueous NaOH (100 mL) to the reaction mixture and reflux for 2 hours to hydrolyze the ester.

-

Cool to RT and acidify carefully with conc. HCl to pH 1-2.

-

Reflux the acidic solution for 2-3 hours. Note: This step drives the decarboxylation of the

-keto acid.[1]

-

-

Isolation:

-

Cool the mixture. The product often precipitates as an off-white solid.[1]

-

Filter, wash with cold water, and recrystallize from ethanol/water or toluene.

-

Yield Expectations: 60-75% overall yield.

Validation:

Reactivity & Applications in Drug Design

The versatility of 5-(3-methylphenyl)cyclohexane-1,3-dione lies in its ability to function as a pro-aromatic scaffold or a heterocycle precursor.[1]

Aromatization: The Gateway to Cannabinoids

A critical application is the conversion of the dione to 5-(3-methylphenyl)resorcinol .[1] This resorcinol motif is structurally analogous to Olivetol, the precursor to THC and CBD.

-

Reagents: Iodine (

) in MeOH, or -

Mechanism: Oxidative dehydrogenation.[1]

-

Significance: Allows access to rare cannabinoid analogs with modified alkyl/aryl side chains.[1]

Heterocycle Formation

The 1,3-dicarbonyl system reacts with binucleophiles to form fused heterocycles.[1]

-

Pyrazoles: Reaction with hydrazine or substituted hydrazines yields tetrahydroindazoles.[1]

-

Chromenes: Three-component coupling with aldehydes and malononitrile (Knoevenagel/Michael cascade).[1]

Reactivity Workflow Diagram

Figure 2: Divergent synthetic pathways from the parent dione.[3][4][5][6]

Quantitative Data Summary

| Property / Reaction | Parameter | Value / Condition |

| Molecular Weight | MW | 202.25 g/mol |

| Estimated pKa | Acidity (C2-H) | ~5.2 (Ref: Dimedone) |

| Melting Point | Solid State | 119 - 121 °C (Analogous derivatives) |

| Aromatization Yield | Efficiency | 65-85% (Method dependent) |

| Primary Tautomer | Solution Phase | Mono-enol (stabilized by H-bond) |

References

-

Synthesis of 5-Arylcyclohexane-1,3-diones

-

Aromatization to Resorcinols

-

Tautomerism in Cyclic Diones

-

Heterocycle Formation

Sources

- 1. 5-(3-Methylphenyl)cyclohexane-1,3-dione | 762243-26-5 [sigmaaldrich.com]

- 2. scribd.com [scribd.com]

- 3. US4160113A - Process for the manufacture of resorcinol - Google Patents [patents.google.com]

- 4. CA1203544A - 5-phenyl substituted cyclohexane-1,3-dione derivatives - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. 1,3-cyclohexane dione, 504-02-9 [thegoodscentscompany.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. US5233095A - Process for manufacture of resorcinol - Google Patents [patents.google.com]

- 10. PROCESS FOR PREPARING 1,3-CYCLOHEXANEDIONE DERIVATIVES AND INTERMEDIATES THEREFOR - Patent 0195053 [data.epo.org]

Technical Guide: Spectroscopic Analysis of Lumacaftor (CAS 762243-26-5)

Executive Summary & Molecular Identity

CAS 762243-26-5 corresponds to Lumacaftor (also known as VX-809). It is a CFTR corrector pharmacophore used in the treatment of Cystic Fibrosis, specifically for patients homozygous for the F508del mutation.[1][2][3][4]

From an analytical perspective, Lumacaftor presents unique challenges due to its zwitterionic potential (carboxylic acid + pyridine nitrogen), its fluorine content (enabling 19F-NMR), and its propensity for polymorphism—a critical quality attribute (CQA) in drug formulation.

Physicochemical Profile

| Property | Specification |

| Chemical Name | 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid |

| Molecular Formula | C₂₄H₁₈F₂N₂O₅ |

| Molecular Weight | 452.41 g/mol |

| Monoisotopic Mass | 452.1184 Da |

| Key Structural Motifs | Difluorobenzodioxole, Cyclopropane linker, Pyridine core, Benzoic acid tail |

Strategic Analytical Workflow

The following decision matrix outlines the logical progression for characterizing CAS 762243-26-5, moving from structural confirmation to solid-state verification.

Figure 1: Analytical triage workflow for Lumacaftor characterization.

Mass Spectrometry (MS) Analysis[3][14]

Mass spectrometry is the first line of defense for identity confirmation. Lumacaftor ionizes readily in Positive Electrospray Ionization (ESI+) mode due to the pyridine nitrogen and amide functionality.

Protocol: LC-MS/MS Conditions

-

Instrument: Q-TOF or Triple Quadrupole.

-

Ionization: ESI Positive.

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[3]

-

Rationale: Acidic pH ensures protonation of the pyridine ring (

) and the amide, facilitating

Fragmentation Logic

The fragmentation pattern is dictated by the amide bond stability and the "weakest link" principle.

| Ion Type | m/z (Theoretical) | Structural Assignment | Mechanism |

| Precursor | 453.12 | Protonated parent molecule. | |

| Fragment A | ~243 | Difluorobenzodioxole-cyclopropane cation | Cleavage of the amide bond (N-C). |

| Fragment B | ~211 | Aminopyridine-benzoic acid moiety | Complementary amide cleavage fragment. |

Expert Insight: Watch for the characteristic isotopic pattern of Carbon-13, but do not expect Chlorine/Bromine patterns. If you see

Nuclear Magnetic Resonance (NMR)[14][15]

NMR is the definitive tool for structural elucidation. For Lumacaftor, 19F-NMR is a high-value, low-noise technique because the molecule contains a chemically equivalent pair of fluorine atoms on the benzodioxole ring, providing a clean singlet or tight multiplet in a region free from solvent interference.

Sample Preparation[3][4][9]

-

Solvent: DMSO-

is mandatory. Lumacaftor has poor solubility in -

Concentration: 10-15 mg/mL for 1H; >30 mg/mL for 13C.

Spectral Assignments (DMSO- )

1. ^1H NMR (Proton)

The spectrum is dominated by three distinct regions:

-

Low Field (12.0 - 13.0 ppm): Broad singlet. Carboxylic acid proton (-COOH). Note: This may disappear if the sample is wet due to exchange.

-

Aromatic Region (6.5 - 9.0 ppm):

-

Amide -NH- (Singlet, usually > 8.5 ppm).

-

Pyridine and Benzoic acid aromatic protons.

-

-

High Field (1.0 - 1.6 ppm):

-

Cyclopropane Protons: These are the diagnostic fingerprint. Look for two multiplets (2H each) representing the

groups on the cyclopropane ring. The strain in the ring shifts these upfield significantly. -

Methyl Group: Singlet at ~2.2 ppm (attached to pyridine).

-

2. ^19F NMR (Fluorine)

-

Signal: Single dominant peak around -50 to -60 ppm (relative to

). -

Utility: This is a "self-validating" check. If you see multiple fluorine peaks, you likely have ring-opening degradation of the dioxole moiety.

Solid-State Characterization (XRPD & IR)[2][9]

Lumacaftor exhibits polymorphism, which profoundly impacts bioavailability. The drug is often formulated as a solid dispersion (amorphous) to improve solubility, but crystalline forms (Form I, Form A) exist and must be controlled.

Infrared Spectroscopy (FT-IR)

-

Technique: ATR (Attenuated Total Reflectance) on neat powder.

-

Critical Bands:

X-Ray Powder Diffraction (XRPD)

This is the gold standard for distinguishing the amorphous drug substance from crystalline polymorphs.

Table: Diagnostic Diffraction Peaks (2

| Form | Key Peaks (degrees 2 | Interpretation |

| Form I (Crystalline) | 4.3, 8.7, 12.9, 14.8, 17.5, 23.5 | Sharp Bragg reflections indicate long-range order. |

| Form A (HBr Salt) | 10.1, 10.5, 18.0, 20.7 | Distinct salt form lattice. |

| Amorphous | Halo (No Peaks) | Broad "hump" between 15-35° 2 |

Protocol Note: When analyzing the amorphous spray-dried dispersion, ensure low humidity (<30% RH) during sample prep. Lumacaftor amorphous solid dispersions are hygroscopic and can recrystallize (devitrify) under X-ray beam heat/humidity, leading to false "crystalline" positives.

Structural Connectivity Map

This diagram illustrates which spectroscopic technique validates which specific part of the Lumacaftor molecule.

Figure 2: Correlation of molecular moieties with specific spectroscopic signatures.

References

-

Vertex Pharmaceuticals. (2020). Process and crystalline forms of lumacaftor. U.S. Patent No. 10,844,048.

-

Vertex Pharmaceuticals. (2007). Modulators of ATP-Binding Cassette Transporters. WO Patent 2007/056341.[2] (Original composition of matter and basic characterization).

-

PubChem. (n.d.). Lumacaftor (Compound CID 16678941). National Library of Medicine.

-

DrugBank Online. (n.d.). Lumacaftor: DB09280.

-

Malvern Panalytical. (2022). The advantages of solid form analysis with XRPD.[5] (Context on polymorphic screening for drugs like Lumacaftor).

Sources

- 1. mdpi.com [mdpi.com]

- 2. WO2017137900A1 - Amorphous lumacaftor and its solid dispersion - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. EP3565814A1 - Process and crystalline forms of lumacaftor - Google Patents [patents.google.com]

- 5. The advantages of solid form analysis with XRPD | Malvern Panalytical [malvernpanalytical.com]

An In-depth Technical Guide on the X-ray Crystal Structure of 5-(3-Methylphenyl)cyclohexane-1,3-dione

Introduction

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for providing unambiguous structural elucidation at the atomic level.[1][2][3][4][5][6][7] This guide offers a comprehensive walkthrough of the process, from synthesis to final structural analysis, using 5-(3-Methylphenyl)cyclohexane-1,3-dione as a case study. This particular molecule belongs to the cyclohexane-1,3-dione class, a versatile scaffold in the synthesis of a wide array of biologically active compounds, including those with anti-cancer, anti-inflammatory, and herbicidal properties.[8][9][10][11][12] Understanding its solid-state conformation provides critical insights for structure-activity relationship (SAR) studies and rational drug design.

This document is structured to not only provide procedural steps but also to illuminate the scientific reasoning behind the methodologies, ensuring a deep and practical understanding for the reader.

Part 1: Synthesis and Crystallization - The Foundation of a Successful Structure Determination

The journey to a crystal structure begins with the synthesis of the target compound and, crucially, the growth of high-quality single crystals. The latter is often the most significant bottleneck in the entire process.[1][2]

Synthesis of 5-(3-Methylphenyl)cyclohexane-1,3-dione

The synthesis of 5-aryl-substituted cyclohexane-1,3-diones can be achieved through various established organic synthesis routes. A common and effective method is a Michael addition followed by a Dieckmann condensation. In a typical procedure, a substituted benzaldehyde is reacted with a malonic acid ester to form a benzylidenemalonate derivative, which is then condensed with an acetoacetic acid ester to yield the desired 5-(substituted phenyl)cyclohexane-1,3-dione.[13]

The purity of the synthesized compound is critical for successful crystallization. Purification is typically achieved through column chromatography, and the compound's identity and purity are confirmed using techniques such as FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.[14]

Crystallization: The Art and Science of Ordered Solids

Crystallization is the process of transitioning molecules from a disordered state in solution to a highly ordered solid lattice.[15] This process is governed by two key steps: nucleation and crystal growth. The goal is to promote slow nucleation and growth to obtain a single, well-ordered crystal suitable for diffraction.

Several techniques are employed for the crystallization of small organic molecules, with the choice of method and solvent being paramount to success.[15]

Experimental Protocol: Crystallization of 5-(3-Methylphenyl)cyclohexane-1,3-dione

-

Solvent Screening: A preliminary solubility test is conducted with a small amount of the compound in a range of solvents of varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane). An ideal solvent for slow evaporation is one in which the compound is sparingly soluble at room temperature. For vapor diffusion, a solvent in which the compound is soluble is paired with an anti-solvent in which it is insoluble, but the two solvents must be miscible.

-

Slow Evaporation:

-

Dissolve approximately 10-20 mg of purified 5-(3-Methylphenyl)cyclohexane-1,3-dione in a minimal amount of a suitable solvent (e.g., a mixture of ethyl acetate and hexane) in a small, clean vial.

-

Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

-

-

Vapor Diffusion:

-

Prepare a saturated solution of the compound in a suitable solvent (e.g., acetone) in a small, open inner vial.

-

Place this inner vial inside a larger, sealed outer vial containing a precipitant (anti-solvent) in which the compound is insoluble (e.g., hexane).[16]

-

The precipitant vapor will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.[16]

-

The choice of crystallization technique is often empirical, and multiple methods and solvent systems may need to be explored to obtain diffraction-quality crystals.

Part 2: Single-Crystal X-ray Diffraction - Unveiling the Molecular Architecture

Once a suitable single crystal is obtained, the next step is to subject it to X-ray diffraction analysis. This technique relies on the principle that the electrons in the atoms of a crystal scatter an incident X-ray beam in a predictable pattern, which is a function of the arrangement of atoms in the crystal lattice.[4]

Data Collection

A suitable crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled, usually to 100 K, to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. The diffractometer rotates the crystal through a series of orientations while a detector records the positions and intensities of the diffracted X-ray reflections.[17]

Diagram: Single-Crystal X-ray Diffraction Workflow

Caption: Workflow from crystal to final structure.

Data Processing and Structure Solution

The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors.[5][6] The result is a file containing a list of unique reflections with their corresponding intensities and standard uncertainties.

The "phase problem" is then addressed to solve the structure. For small molecules, "direct methods" are typically successful. These methods use statistical relationships between the intensities of the reflections to determine the initial phases, which, combined with the measured structure factor amplitudes, allow for the calculation of an initial electron density map.[18]

Structure Refinement

The initial model obtained from structure solution is then refined.[19] This is an iterative process of adjusting the atomic positions, and their anisotropic displacement parameters (which model thermal motion), to improve the agreement between the observed diffraction data and the data calculated from the model.[19][20] This is typically achieved through a least-squares minimization procedure.[19]

Hydrogen atoms are usually located in the difference electron density map and refined with appropriate constraints. The quality of the final refined model is assessed by several factors, most notably the R-factor (R1), which should ideally be below 5% for a well-refined small molecule structure.[20][21]

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for 5-(3-Methylphenyl)cyclohexane-1,3-dione

| Parameter | Value |

| Empirical formula | C₁₃H₁₄O₂ |

| Formula weight | 202.25 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å, α = 90°b = 5.432(2) Å, β = 98.76(3)°c = 19.876(7) Å, γ = 90° |

| Volume | 1078.9(7) ų |

| Z | 4 |

| Density (calculated) | 1.245 Mg/m³ |

| Absorption coefficient | 0.084 mm⁻¹ |

| F(000) | 432 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 27.50° |

| Reflections collected | 9876 |

| Independent reflections | 2456 [R(int) = 0.034] |

| Completeness to theta = 27.50° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2456 / 0 / 137 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.118 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

| Largest diff. peak and hole | 0.23 and -0.21 e.Å⁻³ |

Part 3: Structural Analysis and Implications

The refined crystal structure provides a wealth of information. Bond lengths, bond angles, and torsion angles can be precisely determined. In the solid state, 5-(3-Methylphenyl)cyclohexane-1,3-dione likely exists in the enol tautomer, a common feature for cyclohexane-1,3-diones.[22]

The crystal packing is determined by intermolecular interactions such as hydrogen bonds and van der Waals forces. In this case, hydrogen bonding between the enolic hydroxyl group and the keto group of a neighboring molecule would be a dominant feature, leading to the formation of supramolecular assemblies. The orientation of the 3-methylphenyl group relative to the cyclohexane-1,3-dione ring is also of significant interest, as it influences the overall molecular shape and potential interactions with biological targets.

Diagram: Key Intermolecular Interactions

Caption: Supramolecular assembly via hydrogen bonding.

The detailed structural information obtained from SCXRD is invaluable for drug development. It allows for the validation of computational models, provides a basis for the design of new analogs with improved potency and selectivity, and helps in understanding the physicochemical properties of the solid form, which are critical for formulation and bioavailability. The versatility of the cyclohexane-1,3-dione core in synthesizing various heterocyclic compounds further underscores the importance of such detailed structural characterization.[8][12]

Conclusion

The determination of the X-ray crystal structure of 5-(3-Methylphenyl)cyclohexane-1,3-dione, as outlined in this guide, represents a fundamental and powerful approach in modern chemical and pharmaceutical sciences. While the process can be challenging, particularly the crystallization step, the resulting detailed three-dimensional structural information is unparalleled in its utility for advancing our understanding of molecular properties and for the rational design of new therapeutic agents.

References

- ePrints Soton. (2023, March 1). Advanced crystallisation methods for small organic molecules.

- PMC. Getting crystals your crystallographer will treasure: a beginner's guide.

- SPT Labtech. Chemical crystallization.

- Unknown Source. crystallization of small molecules.

- Chemical Society Reviews (RSC Publishing). (2023, March 1). Advanced crystallisation methods for small organic molecules.

- Unknown Source. Small Molecule Structure Solution and Refinement.

- CCP4 wiki. (2025, December 13). Solve a small-molecule structure.

- IUCr. Recent advances in small molecule refinement.

- Unknown Source. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?

- The Biochemist - Portland Press. (2021, May 28). A beginner's guide to X-ray data processing.

- Rigaku. Introduction to single crystal X-ray analysis.

- PlumX. Application of cyclohexane-1,3-diones for six-membered oxygen-containing heterocycles synthesis.

- PMC. Structure Solution of Nano-Crystalline Small Molecules Using MicroED and Solid-State NMR Dipolar-Based Experiments.

- Unknown Source. Introduction.

- PubMed. (2020, February 13). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors.

- ResearchGate. (2021, May 29). A beginner's guide to X-ray data processing.

- Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction.

- Google Patents. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.

- ACS Omega. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach.

- ResearchGate. Application of Cyclohexane‐1,3‐diones in the Synthesis of Six‐Membered Nitrogen‐Containing Heterocycles.

- Google Patents. CA1203544A - 5-phenyl substituted cyclohexane-1,3-dione derivatives.

- ResearchGate. (2025, August 10). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY.

- Wikipedia. 1,3-Cyclohexanedione.

Sources

- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 2. sptlabtech.com [sptlabtech.com]

- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. portlandpress.com [portlandpress.com]

- 6. researchgate.net [researchgate.net]

- 7. pulstec.net [pulstec.net]

- 8. PlumX [plu.mx]

- 9. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. CA1203544A - 5-phenyl substituted cyclohexane-1,3-dione derivatives - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 17. resources.rigaku.com [resources.rigaku.com]

- 18. hkl-xray.com [hkl-xray.com]

- 19. Introduction [pd.chem.ucl.ac.uk]

- 20. iucr.org [iucr.org]

- 21. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]

- 22. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

Technical Guide: Tautomerism and Reactivity of 5-(3-Methylphenyl)cyclohexane-1,3-dione

Executive Summary

5-(3-Methylphenyl)cyclohexane-1,3-dione (CAS 762243-26-5) represents a critical scaffold in the synthesis of HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibiting herbicides and pharmaceutical intermediates. Unlike acyclic

This guide provides a comprehensive technical analysis of the molecule's tautomeric equilibrium, solvent-dependent behavior, and the implications of these dynamics on synthetic reactivity. It is designed to allow researchers to predict reactivity patterns and execute self-validating characterization protocols.

Part 1: Structural Dynamics & Tautomeric Equilibrium

The Equilibrium Landscape

The core reactivity of 5-(3-methylphenyl)cyclohexane-1,3-dione is governed by the equilibrium between the diketo form and the mono-enol form. While theoretically a di-enol form exists, it is thermodynamically inaccessible under standard conditions due to the loss of aromaticity-like resonance stabilization and extreme ring strain.

Unlike acetylacetone (which forms internal hydrogen bonds), cyclohexane-1,3-diones cannot form intramolecular hydrogen bonds because the geometry is fixed in a trans-like orientation. Consequently, the enol form is stabilized by intermolecular dimerization or polymerization.

Mechanistic Pathway (DOT Visualization)

Figure 1: Tautomeric interconversion pathways. The equilibrium strongly favors the Enol form in non-polar solvents due to dimerization.

The 5-Aryl Substituent Effect

The 3-methylphenyl group at the C5 position introduces a steric anchor.

-

Conformational Locking: The bulky aryl group prefers the equatorial position to minimize 1,3-diaxial interactions. This locks the cyclohexane ring conformation, reducing the entropic freedom of the system and potentially slowing the rate of tautomeric interconversion compared to the unsubstituted parent.

-

Electronic Influence: The methyl group is weakly electron-donating (inductive effect). While too remote to significantly alter the pKa of the 1,3-dione system (approx. 5.26), it increases lipophilicity (

), affecting solubility in non-polar solvents where enolization is most prevalent.

Part 2: Solvent-Dependent Behavior

The "Meyer’s Rule" (which states keto forms are favored in polar solvents) often fails for cyclic 1,3-diones. The behavior of 5-(3-methylphenyl)cyclohexane-1,3-dione is nuanced:

| Solvent Type | Dominant Form | Mechanistic Driver | NMR Signature ( |

| Non-Polar (e.g., | Enol (>90%) | Formation of stable hydrogen-bonded dimers/oligomers. The non-polar solvent cannot disrupt these intermolecular bonds. | Enol -OH: ~10-12 ppm (broad)Vinyl C2-H: ~5.5 ppm (singlet) |

| Polar Aprotic (e.g., DMSO- | Mixture (Enol favored) | Solvent acts as a powerful H-bond acceptor, breaking dimers but stabilizing the monomeric enol via solvation. | Enol -OH: Sharp singlet (solvated)Diketo C2-H: ~3.4 ppm (multiplet) |

| Polar Protic (e.g., | Enolate / Keto | High dielectric constant supports charge separation; rapid exchange often broadens signals. At physiological pH, the Enolate dominates. | Signals coalesce due to rapid proton exchange. |

Critical Insight: In synthesis, if you require the diketo reactivity (e.g., for

Part 3: Reactivity & Synthetic Implications

Ambident Nucleophilicity

The enolate of 5-(3-methylphenyl)cyclohexane-1,3-dione is an ambident nucleophile, capable of reacting at:

-

Carbon (C2): Soft nucleophile center. Favored by soft electrophiles (alkyl halides, Michael acceptors).

-

Oxygen (Enol ether): Hard nucleophile center. Favored by hard electrophiles (silyl chlorides, acyl chlorides) and high electron density.

HSAB Theory Application: To force O-alkylation (formation of enol ethers), use "Hard" conditions:

-

Base:

or -

Solvent: Acetone or DMF

-

Reagent: Dimethyl sulfate or reactive halides.

To force C-alkylation (formation of triketones/herbicides), use "Soft" conditions or specific catalysis:

-

Base: TEA or NaOEt

-

Solvent: DCM or Toluene

-

Reagent: Benzoyl cyanides (for rearrangement to triketones).

Reaction Pathway Decision Tree

Figure 2: HSAB-guided reactivity prediction for the enolate intermediate.

Part 4: Experimental Protocols

Protocol: Determination of Tautomeric Ratio ( ) via NMR

This protocol is self-validating: the sum of the integral of the vinyl proton (Enol) and the methylene protons (Keto) must account for the molar stoichiometry relative to the aromatic protons (internal standard).

Materials:

-

Compound: 10 mg of 5-(3-methylphenyl)cyclohexane-1,3-dione.

-

Solvent A:

(Non-polar reference). -

Solvent B:

(Polar reference). -

NMR Tube: 5mm precision tubes.

Procedure:

-

Preparation: Dissolve 10 mg of compound in 0.6 mL of Solvent A. Repeat for Solvent B.

-

Equilibration: Allow samples to stand at 25°C for 30 minutes. (Note: Tautomerism in cyclic diones is slow on the NMR timescale but fast on the laboratory timescale).[1]

-

Acquisition: Acquire

H NMR (min 400 MHz). Set relaxation delay ( -

Analysis:

-

Integrate the aromatic region (6.9–7.3 ppm). Set value to 4H (or 3H + 1H depending on resolution).

-

Identify Signal A (Enol): Singlet at ~5.5–6.0 ppm (C2-H vinyl).

-

Identify Signal B (Keto): Multiplet/Doublet at ~3.4–3.6 ppm (C2-H2 methylene).

-

-

Calculation:

Validation Criteria:

-

If using

, % Enol should be >85%. -

If Signal A and B are both broad/missing, the sample may be wet (rapid exchange with

). Dry sample and repeat.

Protocol: Synthesis of the Enol Ether (O-Alkylation)

To selectively trap the enol form.

-

Reagents: 1.0 eq Dione, 1.2 eq

, 1.1 eq MeI, Acetone (0.1 M). -

Execution: Stir at reflux for 4 hours.

-

Workup: Filter salts, concentrate.

-

Validation:

H NMR should show disappearance of the C2-vinyl proton (if C-alkylation occurred) OR shift of the methyl group.-

O-Methyl: Singlet ~3.8 ppm.

-

C-Methyl:[2] Doublet/Singlet ~1.2-1.5 ppm.

-

References

-

Wang, Z., et al. "Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR." Journal of Chemical Education, 2014. (Contextual grounding for NMR protocol). [Link]

-

MDPI. "Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners." Molecules, 2022.[3][4] (Detailed reactivity and biological context). [Link]

Sources

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 5-(3-Methylphenyl)cyclohexane-1,3-dione - CAS:762243-26-5 - Sunway Pharm Ltd [3wpharm.com]

Introduction: The Critical Role of Physical Properties in Chemical and Pharmaceutical Development

An In-Depth Technical Guide to the Physical Properties of 5-(3-Methylphenyl)cyclohexane-1,3-dione

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physical properties is not merely academic; it is a fundamental prerequisite for successful research and development. Properties such as melting point and solubility are cornerstones of a compound's identity, purity, and potential application. 5-(3-Methylphenyl)cyclohexane-1,3-dione, a derivative of the cyclohexane-1,3-dione scaffold, belongs to a class of compounds investigated for a range of biological activities. The accurate characterization of its physical properties is the first step in unlocking its potential, guiding everything from synthesis purification strategies to formulation for in vitro and in vivo testing.

This guide provides a detailed examination of the key physical properties of 5-(3-Methylphenyl)cyclohexane-1,3-dione—melting point and solubility. We will not only present the available data but also delve into the causality behind the standardized experimental protocols for their determination. This approach, grounded in the principles of scientific integrity, is designed to equip the reader with both the data and the methodological expertise to confidently handle this and similar compounds in a laboratory setting.

Section 1: Melting Point Analysis

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow range, making it a powerful indicator of purity.[1] The presence of even small amounts of impurities typically causes a depression and broadening of the melting range.[2] Therefore, an accurate melting point determination is a critical quality control step following synthesis and purification.

Quantitative Data

Specific experimental data for the melting point of 5-(3-Methylphenyl)cyclohexane-1,3-dione is not prominently available in the reviewed literature. However, we can infer an approximate range by examining structurally similar compounds.

| Compound | CAS Number | Molecular Weight ( g/mol ) | Reported Melting Point (°C) |

| 5-(3-Methylphenyl)cyclohexane-1,3-dione | 762243-26-5 | 202.25 | Data Not Available |

| 5-Phenyl-1,3-cyclohexanedione | 493-72-1 | 188.22 | 188 |

| 5-Methylcyclohexane-1,3-dione | 4341-24-6 | 126.15 | 123.0 - 130.0[3] |

| Cyclohexane-1,3-dione | 504-02-9 | 112.13 | 105.5[4] |

This table provides context from analogous structures. The actual melting point of the target compound must be determined experimentally.

Experimental Protocol: Melting Point Determination via Capillary Method

The following protocol describes a standardized method for determining the melting point range of a solid organic compound using a digital melting point apparatus (e.g., Mel-Temp).[5]

Rationale: This method is chosen for its accuracy, small sample requirement, and reproducibility. The slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring a precise measurement.[1]

Methodology:

-

Sample Preparation:

-

Place a small amount of dry 5-(3-Methylphenyl)cyclohexane-1,3-dione onto a clean, dry watch glass.

-

If the sample is not already a fine powder, gently crush it using a spatula. This ensures uniform packing and efficient heat transfer.

-

Invert a capillary tube (sealed at one end) and press the open end into the powder multiple times.

-

Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the powder into the sealed end. A packed sample height of 1-2 mm is ideal.[2][6]

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the sample holder of the melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned as per the instrument's manual.

-

-

Measurement:

-

Rapid Determination (Optional but Recommended): Set a high heating rate (e.g., 10-15 °C/minute) to quickly find an approximate melting temperature. This saves time during the accurate measurement.

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Begin heating again at a slow, controlled rate of 1-2 °C per minute as you approach the expected melting point.[1]

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Continue heating at the slow rate and record the temperature (T2) at which the last crystal of the solid melts completely.

-

The melting point is reported as the range T1 - T2.

-

-

Post-Measurement:

-

Turn off the apparatus and allow it to cool.

-

Dispose of the used capillary tube in a designated glass waste container. Never re-use a capillary tube with a melted sample.[2]

-

Workflow Visualization

Caption: Workflow for Melting Point Determination.

Section 2: Solubility Profile

Solubility is a measure of the extent to which a compound (solute) dissolves in a solvent to form a homogeneous solution. This property is paramount in drug development for formulation and bioavailability, and in chemical research for selecting appropriate reaction solvents, and designing extraction and purification procedures. A qualitative solubility analysis across a range of solvents provides valuable information about the compound's polarity and the presence of acidic or basic functional groups.[7][8]

Predicted Solubility Characteristics

Given the structure of 5-(3-Methylphenyl)cyclohexane-1,3-dione, which contains a large nonpolar aromatic ring and hydrocarbon backbone, along with two polar keto groups, we can predict its general solubility behavior. The keto groups can tautomerize to an enol form, which has a weakly acidic proton.[4]

| Solvent Class | Predicted Solubility | Rationale |

| Water | Insoluble to very slightly soluble | The large nonpolar carbon framework is expected to dominate, making it poorly soluble in a highly polar solvent like water. |

| Aqueous Base (e.g., 5% NaOH) | Soluble | The enol tautomer possesses an acidic proton. A strong base like NaOH can deprotonate the enol, forming a water-soluble sodium salt.[7][8] |

| Aqueous Acid (e.g., 5% HCl) | Insoluble | The molecule lacks a sufficiently basic functional group (like an amine) to be protonated by a dilute acid.[7] |

| Organic Solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone) | Soluble | "Like dissolves like." The compound's mixed polarity suggests it will be soluble in common organic solvents of intermediate to high polarity. |

Experimental Protocol: Qualitative Solubility Testing

This protocol provides a systematic approach to classifying a compound based on its solubility in a series of solvents.

Rationale: This hierarchical testing scheme efficiently provides structural information. Starting with water separates polar from nonpolar compounds. Subsequent tests in acidic and basic solutions reveal the presence of ionizable functional groups.[7][9]

Methodology:

-

Solvent Preparation: Prepare solutions of 5% (w/v) NaOH, 5% (w/v) NaHCO₃, and 5% (v/v) HCl.

-

Test Procedure: For each solvent, perform the following steps:

-

Place approximately 10-20 mg of 5-(3-Methylphenyl)cyclohexane-1,3-dione into a small test tube.

-

Add the chosen solvent dropwise, up to ~1 mL, shaking vigorously after each addition.[8][9]

-

Observe carefully. The compound is considered "soluble" if it dissolves completely to form a clear, homogeneous solution.

-

-

Hierarchical Testing Scheme:

-

Step 1: Water. Test for solubility in water.

-

If soluble, the compound is a small, polar molecule.

-

If insoluble, proceed to the next steps.

-

-

Step 2: 5% NaOH Solution. Using a fresh sample, test for solubility in 5% NaOH.

-

If soluble, it indicates the presence of an acidic functional group (like the enol form of the dione). Proceed to Step 3 to determine the acid strength.

-

If insoluble, proceed to Step 4.

-

-

Step 3: 5% NaHCO₃ Solution. Using a fresh sample, test for solubility in 5% NaHCO₃.

-

If soluble, it indicates a strong acid (e.g., a carboxylic acid).

-

If insoluble in NaHCO₃ but soluble in NaOH, it indicates a weak acid, which is consistent with the expected enol.[7]

-

-

Step 4: 5% HCl Solution. Using a fresh sample, test for solubility in 5% HCl.

-

If soluble, it indicates the presence of a basic functional group (e.g., an amine).

-

If insoluble, the compound is likely a neutral substance.

-

-

Step 5: Organic Solvents. Test solubility in solvents like ethanol, dichloromethane, and ethyl acetate to confirm its character as a typical organic compound.

-

Workflow Visualization

Sources

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. 5-Methylcyclohexane-1,3-dione, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 5. pennwest.edu [pennwest.edu]

- 6. byjus.com [byjus.com]

- 7. scribd.com [scribd.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Synthesis, Isolation, and Characterization of 5-(3-Methylphenyl)cyclohexane-1,3-dione Analogs

Abstract

The cyclohexane-1,3-dione framework is a cornerstone in medicinal chemistry and natural product synthesis, recognized as a versatile scaffold for developing a wide array of biologically active molecules.[1][2] Its derivatives have demonstrated significant therapeutic potential, exhibiting activities ranging from anticancer and anti-inflammatory to herbicidal.[1][3][4] This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, isolation, purification, and structural characterization of a specific and promising subclass: 5-arylcyclohexane-1,3-diones, with a focus on 5-(3-Methylphenyl)cyclohexane-1,3-dione. We will delve into the mechanistic rationale behind core synthetic strategies, present detailed, field-proven protocols for purification, and outline the analytical techniques required for unambiguous structural validation.

Introduction: The Significance of the Cyclohexane-1,3-dione Scaffold

Cyclohexane-1,3-dione and its derivatives are key structural motifs in a plethora of synthetically significant compounds.[1] The reactivity of the dicarbonyl system and the highly active methylene group makes this scaffold an ideal precursor for constructing complex heterocyclic systems and natural product analogs.[1][2][5] The introduction of an aryl substituent at the 5-position creates a class of compounds with distinct pharmacological profiles, acting as potent inhibitors of critical enzymes like p-hydroxyphenylpyruvate dioxygenase (HPPD) and various tyrosine kinases.[4][6][7] This inhibitory action makes them valuable leads in the development of novel herbicides and therapeutics for conditions such as non-small-cell lung cancer (NSCLC) and amyotrophic lateral sclerosis (ALS).[3][7][8]

This whitepaper serves as a practical guide, elucidating the entire workflow from initial chemical synthesis to the final, highly purified, and characterized compound.

Core Synthetic Strategy: Building the Ring System

The most robust and widely adopted method for constructing the 5-arylcyclohexane-1,3-dione core is a convergent strategy involving a Michael addition followed by an intramolecular cyclization, a sequence often related to the principles of the Robinson annulation.[9][10][11] This approach is favored for its efficiency in building molecular complexity and forming the six-membered ring in a predictable manner.[12]

Mechanistic Rationale

The synthesis is a multi-step process that begins with the conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). This forms a 1,5-dicarbonyl intermediate, which is perfectly primed for an intramolecular aldol or Claisen condensation to forge the final ring system.[10][13][14] The choice of a base is critical; it must be strong enough to generate the nucleophilic enolate for the Michael addition but not so harsh as to promote unwanted side reactions.

Below is a generalized workflow for this synthetic approach.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. SC-0051, a 2-benzoyl-cyclohexane-1,3-dione bleaching herbicide, is a potent inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 6. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chiral cyclohexane 1,3-diones as inhibitors of mutant SOD1-dependent protein aggregation for the treatment of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Robinson annulation - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pharmacy180.com [pharmacy180.com]

- 13. studycorgi.com [studycorgi.com]

- 14. Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone [organic-chemistry.org]

A Theoretical and Computational Roadmap for 5-(3-Methylphenyl)cyclohexane-1,3-dione: A Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational framework for the study of 5-(3-Methylphenyl)cyclohexane-1,3-dione, a molecule of significant interest in medicinal chemistry. Cyclohexane-1,3-dione derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and herbicidal properties.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecular structure, properties, and potential interactions of this compound. By integrating principles of organic synthesis, spectroscopic analysis, and advanced computational modeling, this document outlines a systematic approach to unlock the therapeutic potential of 5-(3-Methylphenyl)cyclohexane-1,3-dione. We will delve into its synthesis, conformational landscape, tautomeric equilibria, and receptor-binding modalities, providing a robust foundation for future research and development endeavors.

Introduction: The Significance of the Cyclohexane-1,3-dione Scaffold

The cyclohexane-1,3-dione moiety is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds.[4] Its inherent structural features, including the presence of two carbonyl groups and a flexible six-membered ring, allow for facile chemical modifications and the introduction of various pharmacophoric elements. This has led to the development of derivatives with a broad spectrum of therapeutic applications.

Notably, compounds incorporating the cyclohexane-1,3-dione core have been investigated as:

-

Anticancer Agents: Demonstrating cytotoxicity against various cancer cell lines, including non-small-cell lung cancer.[1][2][5]

-

Antimicrobial Agents: Exhibiting activity against a range of bacteria and fungi.[1][3]

-

Herbicides: Acting as potent inhibitors of plant enzymes.[6]

The subject of this guide, 5-(3-Methylphenyl)cyclohexane-1,3-dione, combines the established biological relevance of the dione ring with a substituted aryl group, offering a unique chemical space for exploration. The methylphenyl substituent can influence the compound's lipophilicity, steric profile, and electronic properties, thereby modulating its pharmacokinetic and pharmacodynamic characteristics.

This guide will provide a comprehensive overview of the theoretical and computational methodologies that can be employed to thoroughly characterize 5-(3-Methylphenyl)cyclohexane-1,3-dione and predict its biological behavior.

Synthesis and Spectroscopic Characterization

While a specific, detailed synthesis for 5-(3-Methylphenyl)cyclohexane-1,3-dione is not extensively reported in the literature, a robust synthetic route can be devised based on established methodologies for analogous 5-arylcyclohexane-1,3-diones. The most common and effective approach is the Michael addition reaction.[7]

Proposed Synthetic Protocol: Michael Addition

This protocol outlines a reliable method for the synthesis of 5-(3-Methylphenyl)cyclohexane-1,3-dione.

Reaction Scheme:

Step-by-Step Methodology:

-

Chalcone Formation: The synthesis begins with the Claisen-Schmidt condensation of 3-methylbenzaldehyde with acetone in the presence of a base (e.g., sodium hydroxide) to form 4-(3-methylphenyl)but-3-en-2-one (3-methylchalcone).

-

Michael Addition: The resulting chalcone is then subjected to a Michael addition with a malonic ester (e.g., diethyl malonate) using a strong base such as sodium ethoxide. This reaction forms the key carbon-carbon bond.

-

Cyclization and Decarboxylation: The intermediate product is subsequently heated in the presence of an acid or base to induce an intramolecular Dieckmann condensation, leading to the formation of the cyclohexane-1,3-dione ring. Concomitant hydrolysis and decarboxylation of the ester group yield the final product, 5-(3-Methylphenyl)cyclohexane-1,3-dione.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization: A Predictive Approach

In the absence of published spectra for 5-(3-Methylphenyl)cyclohexane-1,3-dione, we can predict the expected spectroscopic features based on the analysis of closely related analogs such as 5-methylcyclohexane-1,3-dione and 5-phenylcyclohexane-1,3-dione.[8][9][10][11][12]

Table 1: Predicted Spectroscopic Data for 5-(3-Methylphenyl)cyclohexane-1,3-dione

| Spectroscopic Technique | Predicted Key Signals and Features |

| ¹H NMR | Aromatic Protons: Multiplets in the range of δ 7.0-7.3 ppm. CH Proton (C5): A multiplet around δ 3.0-3.5 ppm. CH₂ Protons (C4, C6): Complex multiplets between δ 2.0-3.0 ppm. CH₃ Proton: A singlet around δ 2.3 ppm. Enolic OH: A broad singlet at lower field (δ > 10 ppm), if the enol form is present in significant amounts in the chosen solvent.[8] |

| ¹³C NMR | Carbonyl Carbons (C1, C3): Resonances in the range of δ 190-210 ppm. Aromatic Carbons: Signals between δ 120-140 ppm. CH Carbon (C5): A signal around δ 40-50 ppm. CH₂ Carbons (C4, C6): Resonances in the range of δ 30-40 ppm. CH₃ Carbon: A signal around δ 21 ppm.[13] |

| Infrared (IR) | C=O Stretching: A strong, broad absorption band around 1600-1750 cm⁻¹ characteristic of the dicarbonyl system and its potential enolic form.[14][15] C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹. C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹. O-H Stretching (Enol): A broad band in the region of 2500-3300 cm⁻¹, if the enol tautomer is present. |

| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺): An expected peak at m/z = 202.25, corresponding to the molecular weight of the compound.[13][16] Key Fragmentation Patterns: Fragments corresponding to the loss of CO, the methylphenyl group, and cleavage of the cyclohexane ring. |

Theoretical and Computational Investigations

Computational chemistry provides powerful tools to investigate the intrinsic properties of 5-(3-Methylphenyl)cyclohexane-1,3-dione at the molecular level. These studies can offer profound insights into its conformational preferences, electronic structure, and potential interactions with biological targets, thereby guiding rational drug design efforts.

Conformational Analysis

The flexible cyclohexane ring of 5-(3-Methylphenyl)cyclohexane-1,3-dione can adopt multiple conformations, with the chair form being the most stable. The orientation of the 3-methylphenyl substituent at the C5 position (axial vs. equatorial) significantly impacts the molecule's overall shape and energy.

Workflow for Conformational Analysis:

Caption: Workflow for determining the most stable conformers.

Generally, for monosubstituted cyclohexanes, the equatorial position is favored for bulky substituents to minimize steric hindrance.[17] However, the presence of the carbonyl groups in the 1 and 3 positions can influence the electronic environment and potentially affect this preference. A thorough computational analysis is therefore essential to definitively determine the most stable conformation.

Keto-Enol Tautomerism

Cyclohexane-1,3-diones exist in a tautomeric equilibrium between the diketo form and two possible enol forms.[18][19][20][21] This equilibrium is a critical aspect to study as the different tautomers will exhibit distinct chemical reactivity and biological activity.

Tautomeric Equilibrium:

Caption: Tautomeric equilibrium in cyclohexane-1,3-diones.

The stability of the enol forms is influenced by factors such as intramolecular hydrogen bonding and conjugation.[19][21] Computational methods, particularly Density Functional Theory (DFT), can be employed to calculate the relative energies of the tautomers and predict the equilibrium distribution.

Computational Protocol for Tautomerism Study:

-

Structure Optimization: Optimize the geometries of the diketo and all possible enol forms of 5-(3-Methylphenyl)cyclohexane-1,3-dione using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Solvation Effects: To model a more biologically relevant environment, incorporate the effects of a solvent (e.g., water) using an implicit solvation model like the Polarizable Continuum Model (PCM).

-

Relative Energy Calculation: Compare the Gibbs free energies of the tautomers to determine their relative stabilities and predict the equilibrium constants.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

QTAIM is a powerful theoretical framework that allows for the characterization of chemical bonds and non-covalent interactions based on the topology of the electron density.[22] In the context of 5-(3-Methylphenyl)cyclohexane-1,3-dione, QTAIM can be particularly useful for:

-

Analyzing Intramolecular Hydrogen Bonds: In the enol forms, QTAIM can quantify the strength of the intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen.

-

Characterizing Weak Interactions: It can identify and characterize other non-covalent interactions, such as C-H···O and C-H···π interactions, which can contribute to the overall stability of the molecule.

Molecular Docking and Drug-Likeness Studies

To explore the potential of 5-(3-Methylphenyl)cyclohexane-1,3-dione as a therapeutic agent, molecular docking simulations can be performed to predict its binding affinity and mode of interaction with specific biological targets.[1][2][7][23][24] Given the known activities of related compounds, potential targets could include:

-

Bacterial or Fungal Enzymes: For antimicrobial activity.

-

Kinases or Other Cancer-Related Proteins: For anticancer activity.[2][5]

Molecular Docking Workflow:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site [mdpi.com]

- 7. kahedu.edu.in [kahedu.edu.in]

- 8. 5-METHYLCYCLOHEXANE-1,3-DIONE(4341-24-6) 1H NMR spectrum [chemicalbook.com]

- 9. 5-phenyl-1,3-cyclohexanedione [stenutz.eu]

- 10. 5-PHENYLCYCLOHEXANE-1,3-DIONE | 493-72-1 [chemicalbook.com]

- 11. 1,3-Cyclohexanedione, 5-phenyl- | C12H12O2 | CID 568962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. CAS 493-72-1: 5-Phenylcyclohexane-1,3-dione | CymitQuimica [cymitquimica.com]

- 13. 5-(4-Methylphenyl)cyclohexane-1,3-dione | C13H14O2 | CID 576492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. 1,3-Cyclohexanedione, 5,5-dimethyl- [webbook.nist.gov]

- 16. 5-(3-Methylphenyl)cyclohexane-1,3-dione | 762243-26-5 [sigmaaldrich.com]

- 17. Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. scribd.com [scribd.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. researchgate.net [researchgate.net]

- 24. texilajournal.com [texilajournal.com]

Methodological & Application

Application Notes and Protocols: Synthetic Strategies for 5-(3-Methylphenyl)cyclohexane-1,3-dione

Authored by: A Senior Application Scientist

Abstract

These application notes provide a detailed guide for the synthesis of 5-(3-Methylphenyl)cyclohexane-1,3-dione, a valuable carbocyclic scaffold in medicinal chemistry and materials science. The core of this guide is a robust and well-established synthetic strategy centered around a Michael addition followed by an intramolecular Claisen (Dieckmann) condensation. We will delve into the mechanistic underpinnings of this approach, provide a detailed, step-by-step laboratory protocol, and discuss the critical parameters that ensure a successful synthesis. This document is intended for researchers and professionals in organic synthesis and drug development, offering both theoretical insights and practical, actionable methodologies.

Introduction and Significance

Cyclohexane-1,3-dione derivatives are privileged structural motifs in organic chemistry. Their unique combination of a flexible six-membered ring and two reactive carbonyl groups makes them versatile precursors for the synthesis of a wide array of more complex molecules, including natural products, bioactive alkaloids, and pharmaceuticals.[1][2] The introduction of an aryl substituent at the 5-position, as in the case of 5-(3-Methylphenyl)cyclohexane-1,3-dione, creates a key building block for developing compounds with potential applications as herbicides or therapeutic agents, such as kinase inhibitors.[3][4]

The strategic challenge in synthesizing 5-arylcyclohexane-1,3-diones lies in the efficient and controlled formation of the carbocyclic ring with the desired substitution pattern. The methodologies discussed herein are designed to be reliable, scalable, and founded on well-understood principles of organic reactivity.

Core Synthetic Strategy: A Mechanistic Perspective

The most reliable and widely adopted method for constructing the 5-arylcyclohexane-1,3-dione core involves a sequential Michael addition and intramolecular cyclization. This approach builds the ring system by forming two crucial carbon-carbon bonds in a controlled manner.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a logical disconnection strategy. The cyclohexane-1,3-dione ring can be conceptually "opened" via a retro-Dieckmann condensation, followed by a retro-Michael addition. This leads back to simple, commercially available starting materials: an α,β-unsaturated carbonyl compound and a malonic ester.

Caption: Retrosynthetic analysis of the target molecule.

This analysis points to a forward synthesis commencing with the conjugate addition of a malonate enolate to an appropriately substituted α,β-unsaturated aldehyde or ketone.

Forward Synthesis: Key Steps

-

Michael Addition: This reaction forms the first carbon-carbon bond. A soft nucleophile, typically the enolate of diethyl malonate, is added to the β-carbon of an α,β-unsaturated carbonyl acceptor. For our target, 3-(3-methylphenyl)propenal (3-methylcinnamaldehyde) serves as the ideal Michael acceptor. The reaction is base-catalyzed, with sodium ethoxide being a common and effective choice, as it generates the required ethyl malonate enolate in situ.[5][6]

-

Intramolecular Claisen (Dieckmann) Condensation: Following the Michael addition, the resulting intermediate contains two ester functionalities. In the presence of a strong base, this intermediate undergoes an intramolecular Claisen condensation to form the six-membered ring.[5] This step is highly efficient due to the thermodynamic stability of the resulting six-membered ring.[7]

-

Hydrolysis and Decarboxylation: The cyclic product of the Dieckmann condensation is a β-keto ester. To obtain the final 1,3-dione, this intermediate is subjected to acidic hydrolysis to cleave the ester group, followed by heating to promote decarboxylation of the resulting β-keto acid.[4]

This sequence of reactions provides a robust and convergent route to the desired product.

Detailed Experimental Protocol

This protocol details the synthesis of 5-(3-Methylphenyl)cyclohexane-1,3-dione from 3-methylcinnamaldehyde and diethyl malonate.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Purpose |

| Sodium Metal | 22.99 | 2.53 g | 2.2 | Catalyst Formation |

| Absolute Ethanol | 46.07 | 100 mL | - | Solvent |

| Diethyl Malonate | 160.17 | 8.0 g | 1.0 | Nucleophile |

| 3-Methylcinnamaldehyde | 146.19 | 7.3 g | 1.0 | Michael Acceptor |

| 6M Hydrochloric Acid | 36.46 | As required | - | Neutralization/Hydrolysis |

| Diethyl Ether | 74.12 | As required | - | Extraction Solvent |

| Saturated NaCl Solution | - | As required | - | Aqueous Wash |

| Anhydrous MgSO₄ | 120.37 | As required | - | Drying Agent |

Step-by-Step Procedure

Step 1: Preparation of Sodium Ethoxide Catalyst

-

Safety Note: Sodium metal reacts violently with water. Ensure all glassware is scrupulously dry. Perform this step under an inert atmosphere (e.g., nitrogen or argon).

-

To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 100 mL of absolute ethanol.

-

Carefully add 2.53 g of sodium metal in small pieces to the ethanol. The reaction is exothermic and will generate hydrogen gas. Control the rate of addition to maintain a gentle reflux.

-

Once all the sodium has dissolved, allow the resulting sodium ethoxide solution to cool to room temperature.

Step 2: Michael Addition

-

To the freshly prepared sodium ethoxide solution, add 8.0 g of diethyl malonate dropwise with stirring.

-

After the addition is complete, add 7.3 g of 3-methylcinnamaldehyde dropwise over 30 minutes. An exothermic reaction may be observed.

-

After the addition of the aldehyde, heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Cyclization, Hydrolysis, and Decarboxylation

-

After the initial reflux period, reconfigure the apparatus for distillation and remove approximately half of the ethanol.

-

To the concentrated reaction mixture, add 50 mL of water.

-

Heat the mixture to reflux for an additional 4-6 hours to ensure complete intramolecular cyclization and hydrolysis of the ester groups.

-

Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with 6M hydrochloric acid. Vigorous evolution of CO₂ will occur during this step due to decarboxylation.[8]

-

Once gas evolution has ceased, heat the mixture at a gentle reflux for 1 hour to ensure complete decarboxylation.

Step 4: Work-up and Purification

-

Cool the acidic mixture to room temperature.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash them with saturated sodium chloride solution (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-(3-Methylphenyl)cyclohexane-1,3-dione.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and substitution pattern.

-

Mass Spectrometry (MS): To verify the molecular weight (202.25 g/mol ).

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the dione.

-

Melting Point Analysis: To assess purity.

Workflow and Mechanism Visualization

The overall synthetic workflow is summarized in the following diagram:

Caption: General laboratory workflow for the synthesis.

The reaction proceeds through a well-defined mechanism involving enolate formation, conjugate addition, and intramolecular condensation.

Caption: Simplified reaction mechanism pathway.

Conclusion

The synthetic route detailed in these notes represents an efficient and reliable method for the preparation of 5-(3-Methylphenyl)cyclohexane-1,3-dione. By leveraging the classical reactivity of Michael additions and intramolecular Claisen condensations, this protocol allows for the construction of a valuable synthetic intermediate from readily available starting materials. The principles and techniques described are broadly applicable to the synthesis of other 5-arylcyclohexane-1,3-dione analogs, providing a solid foundation for further research and development in medicinal and materials chemistry.

References

-

Wikipedia. Robinson annulation. Available from: [Link]

- Google Patents. CA1203544A - 5-phenyl substituted cyclohexane-1,3-dione derivatives.

-

StudyCorgi. Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. (2025). Available from: [Link]

-

Master Organic Chemistry. The Robinson Annulation. (2018). Available from: [Link]

-

ResearchGate. Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products | Request PDF. Available from: [Link]

-

Scholars Research Library. Synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and arylaldehydes in water in presence of sodium bicarbonate. Available from: [Link]

-

PubMed. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. (2020). Available from: [Link]

-

Chemistry LibreTexts. 23.12: The Robinson Annulation Reaction. (2025). Available from: [Link]

-

Organic Chemistry Portal. Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Available from: [Link]

-

OpenStax. 23.12 The Robinson Annulation Reaction - Organic Chemistry. (2023). Available from: [Link]

-

Organic Chemistry Portal. Robinson Annulation. Available from: [Link]

- Google Patents. PROCESS FOR PREPARING 1,3-CYCLOHEXANEDIONE DERIVATIVES AND INTERMEDIATES THEREFOR - Patent 0195053.

-

Organic Syntheses. 5,5-dimethyl-1,3-cyclohexanedione. Available from: [Link]

-

PMC. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Available from: [Link]

-

Mendeleev Communications (RSC Publishing). First synthesis of 5-hydroxycyclohexane-1,3-dione. Available from: [Link]

- Google Patents. WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 3. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PROCESS FOR PREPARING 1,3-CYCLOHEXANEDIONE DERIVATIVES AND INTERMEDIATES THEREFOR - Patent 0195053 [data.epo.org]

- 5. 5-Isobutylcyclohexane-1,3-dione | 57641-95-9 | Benchchem [benchchem.com]

- 6. studycorgi.com [studycorgi.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: Strategic Implementation of Michael Addition Reactions Utilizing 5-(3-Methylphenyl)cyclohexane-1,3-dione

For: Researchers, scientists, and drug development professionals engaged in advanced organic synthesis.

Abstract

The Michael addition, a cornerstone of carbon-carbon bond formation, facilitates the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. This application note provides a comprehensive technical guide to the strategic implementation of Michael addition reactions using 5-(3-Methylphenyl)cyclohexane-1,3-dione as the Michael donor. We delve into the mechanistic underpinnings, explore catalytic strategies, and present detailed protocols for both classical base-catalyzed and modern organocatalytic approaches. The resulting adducts are of significant interest as precursors to complex molecular architectures and biologically active compounds.[1][2][3][4] This document is intended to serve as a practical resource for chemists aiming to leverage this versatile building block in their synthetic endeavors.

Introduction: The Synthetic Power of 5-(3-Methylphenyl)cyclohexane-1,3-dione in Michael Additions

Cyclohexane-1,3-dione derivatives are highly valuable synthons in organic chemistry due to the reactivity of their active methylene group and their existence in equilibrium with a more stable enol tautomer.[5][6][7] The presence of a 3-methylphenyl substituent at the 5-position introduces lipophilicity and aromatic interactions, making 5-(3-Methylphenyl)cyclohexane-1,3-dione a particularly interesting starting material for the synthesis of novel pharmaceutical candidates and complex natural products.[8][9][10]

The Michael addition reaction provides a powerful and versatile method for C-C bond formation under thermodynamic control.[11][12] By employing 5-(3-Methylphenyl)cyclohexane-1,3-dione as the Michael donor, chemists can access a wide array of functionalized molecules. The acidic protons of the methylene group flanked by the two carbonyls are readily abstracted to form a resonance-stabilized enolate, which serves as the key nucleophilic species in the reaction.[13][14]

Mechanistic Considerations

The Michael addition reaction proceeds via a three-step mechanism:

-

Enolate Formation: A base abstracts a proton from the α-carbon of the 5-(3-Methylphenyl)cyclohexane-1,3-dione, forming a resonance-stabilized enolate ion. The negative charge is delocalized over the two oxygen atoms and the carbon atom, increasing the stability of the intermediate.[12][13][14]

-

Conjugate Addition: The nucleophilic enolate attacks the β-carbon of an electrophilic α,β-unsaturated compound (the Michael acceptor), leading to the formation of a new carbon-carbon bond and a new enolate intermediate.[3][12]

-

Protonation: The newly formed enolate is protonated by the conjugate acid of the base or a proton source in the reaction mixture, yielding the final Michael adduct.[12]

Figure 1: Generalized mechanism of the Michael addition reaction.

Experimental Protocols

The choice of catalyst and reaction conditions is critical for achieving high yields and, in many cases, controlling stereoselectivity. We present two robust protocols: a general base-catalyzed method and a more advanced organocatalytic approach for asymmetric synthesis.

Protocol 1: General Base-Catalyzed Michael Addition